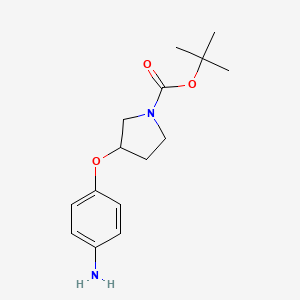

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c1-15(2,3)20-14(18)17-9-8-13(10-17)19-12-6-4-11(16)5-7-12/h4-7,13H,8-10,16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYWQNZFJMSYAED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(C1)OC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70655142 | |

| Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

862874-75-7 | |

| Record name | tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70655142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate synthesis pathway

An In-depth Technical Guide to the Synthesis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Introduction

This compound is a key bifunctional building block in modern medicinal chemistry and drug discovery. Its structure incorporates a Boc-protected pyrrolidine ring, providing a scaffold for further chemical modification, and a terminal aniline group, which is a versatile precursor for the synthesis of ureas, amides, sulfonamides, and other functionalities common in pharmacologically active molecules. This guide provides a detailed examination of the prevalent synthetic pathways to this intermediate, focusing on the underlying chemical principles, practical experimental protocols, and critical safety considerations.

Retrosynthetic Analysis and Strategic Overview

The core structure of the target molecule is defined by the ether linkage between the pyrrolidine ring and the phenoxy group. A logical retrosynthetic disconnection across this C-O bond reveals two primary synthetic strategies, both commencing from a protected pyrrolidine alcohol and a substituted benzene ring.

The key intermediate in both pathways is the nitro-analogue, tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate. The final step is a chemoselective reduction of the nitro group. The choice between the two primary pathways depends on factors such as reagent availability, reaction scale, and purification considerations.

Caption: Retrosynthetic analysis of the target molecule.

Pathway A: Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This pathway is arguably the most common and scalable approach. It relies on the reaction of an alkoxide nucleophile with an electron-deficient aromatic ring. The nitro group on the phenyl ring is a potent electron-withdrawing group, which activates the ring towards nucleophilic attack, making the fluoride a good leaving group.

Step 1: Ether Formation via SNAr

The first step involves the deprotonation of tert-butyl 3-hydroxypyrrolidine-1-carboxylate to form a potent nucleophile (alkoxide), which then displaces the fluoride from 4-fluoronitrobenzene.

Causality Behind Experimental Choices:

-

Base Selection: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. Its insolubility requires careful handling, but it ensures complete formation of the reactive alkoxide.

-

Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is essential. These solvents effectively solvate the sodium cation but do not protonate the highly reactive alkoxide, thus accelerating the rate of the SN2-like substitution.

-

Aryl Partner: 4-Fluoronitrobenzene is the ideal electrophile. The fluoride is the most effective leaving group among halogens for SNAr reactions due to its high electronegativity, which polarizes the C-F bond and facilitates nucleophilic attack at the carbon atom.

Detailed Experimental Protocol: Step 1

-

To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

-

Wash the NaH with dry hexanes (2x) to remove the mineral oil, carefully decanting the solvent via cannula.

-

Add anhydrous DMF to the flask, and cool the resulting slurry to 0 °C in an ice bath.

-

Slowly add a solution of tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent) in anhydrous DMF dropwise to the NaH slurry.

-

Allow the mixture to stir at 0 °C for 30 minutes, during which time hydrogen gas evolution should be observed.

-

Add a solution of 4-fluoronitrobenzene (1.1 equivalents) in anhydrous DMF dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product, tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate, can be purified by flash column chromatography.

Step 2: Nitro Group Reduction

The conversion of the intermediate nitro compound to the target aniline is most effectively achieved by catalytic hydrogenation. This method is highly chemoselective, leaving the acid-sensitive Boc protecting group intact.[1][2]

Causality Behind Experimental Choices:

-

Catalyst: Palladium on carbon (Pd/C) is the catalyst of choice for the reduction of aromatic nitro groups.[3] It provides a surface for the adsorption of both hydrogen gas and the nitro compound, facilitating the reduction at a low energy cost.

-

Hydrogen Source: Pressurized hydrogen gas is the cleanest reducing agent, as the only byproduct is water.

-

Solvent: Methanol or ethanol are excellent solvents for this reaction as they readily dissolve the starting material and do not interfere with the catalysis.

Detailed Experimental Protocol: Step 2

-

Dissolve tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (1.0 equivalent) in methanol in a suitable hydrogenation vessel.

-

Carefully add 10% Palladium on Carbon (5-10 mol % Pd) to the solution under a stream of nitrogen.

-

Seal the vessel and purge it with hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50 psi or balloon pressure) and stir vigorously at room temperature for 4-12 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® or diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, purify the product by flash column chromatography to obtain pure this compound.

Caption: Workflow for the SNAr synthesis pathway.

Pathway B: Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides an alternative, often milder, route for forming the key C-O ether bond.[4][5] This reaction couples a primary or secondary alcohol with an acidic nucleophile (pKa < 15) in the presence of a phosphine and an azodicarboxylate.[6][7]

Step 1: Ether Formation via Mitsunobu Reaction

In this step, the hydroxyl group of the pyrrolidine is activated in situ and displaced by the 4-nitrophenoxide nucleophile.

Causality Behind Experimental Choices:

-

Reagents: The classic Mitsunobu cocktail consists of triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). PPh₃ acts as the oxygen scavenger (reductant) and DEAD/DIAD is the ultimate oxidant.

-

Nucleophile: 4-Nitrophenol is sufficiently acidic to act as the nucleophile in this reaction, protonating the betaine intermediate formed from PPh₃ and DEAD/DIAD.

-

Advantages: This method avoids the use of a strong, hazardous base like sodium hydride. Reactions are often run at or below room temperature.

-

Disadvantages: A major drawback is the generation of stoichiometric amounts of triphenylphosphine oxide (TPPO) and the dialkyl hydrazinedicarboxylate byproduct. These can be difficult to remove from the desired product, often requiring careful chromatography.

Detailed Experimental Protocol: Step 1

-

To a flame-dried round-bottom flask under an inert atmosphere, dissolve tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 equivalent), 4-nitrophenol (1.1 equivalents), and triphenylphosphine (1.2 equivalents) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DIAD or DEAD (1.2 equivalents) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.

-

Allow the reaction to warm to room temperature and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude residue will contain the product along with TPPO and the hydrazine byproduct. Purification is typically achieved via flash column chromatography.

The subsequent nitro reduction (Step 2) is identical to the procedure described in Pathway A.

Caption: Workflow for the Mitsunobu synthesis pathway.

Data and Pathway Comparison

| Feature | Pathway A: SNAr | Pathway B: Mitsunobu |

| Key Reagents | NaH, 4-Fluoronitrobenzene | PPh₃, DIAD/DEAD, 4-Nitrophenol |

| Typical Yields | Generally high (80-95%) | Variable, often good (70-90%) |

| Pros | • Scalable• High yielding• Byproducts are inorganic salts (easy removal) | • Milder reaction conditions• Avoids strongly basic/pyrophoric reagents |

| Cons | • Requires handling of hazardous NaH• Requires strictly anhydrous conditions | • Generates stoichiometric byproducts (TPPO)• Purification can be challenging |

Analytical Validation of Final Product:

-

¹H NMR: Expected signals include the tert-butyl singlet (~1.4 ppm), pyrrolidine protons (multiplets, ~2.0-3.7 ppm), a methine proton adjacent to the ether oxygen (~4.5-4.8 ppm), and aromatic protons of the aminophenoxy group (~6.5-6.8 ppm). The broad singlet for the -NH₂ protons is also expected.

-

Mass Spectrometry (ESI+): The calculated m/z for [M+H]⁺ is approximately 279.17.

Critical Safety Considerations

-

Sodium Hydride (NaH): NaH is a highly reactive and water-sensitive solid.[8] It can ignite spontaneously on contact with air, especially if finely divided.[9] It reacts violently with water and alcohols, releasing flammable hydrogen gas.[10][11]

-

Handling: Always handle NaH in an inert atmosphere (glove box or under a blanket of nitrogen/argon).[8][10] Use non-sparking tools.[9]

-

Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety goggles, and appropriate gloves (nitrile or neoprene are recommended).[8][10]

-

Quenching: Excess NaH must be quenched carefully. This is typically done by the slow, dropwise addition of a less reactive alcohol like isopropanol, followed by methanol, and finally water, all while cooling the reaction vessel.

-

-

Catalytic Hydrogenation:

-

Hydrogen Gas: Hydrogen is highly flammable and can form explosive mixtures with air. Ensure all equipment is properly grounded to prevent static discharge.

-

Palladium on Carbon (Pd/C): The catalyst can be pyrophoric, especially after the reaction when it is dry and saturated with hydrogen. Do not allow the catalyst to become dry in the air. Filter the catalyst under a wet blanket of solvent and keep it solvent-wet until it can be properly disposed of.

-

-

Mitsunobu Reagents:

-

DEAD and DIAD: These azodicarboxylates are toxic and potential sensitizers. They should be handled in a chemical fume hood with appropriate PPE.

-

Conclusion

The synthesis of this compound is reliably achieved through two primary pathways. The SNAr route, while requiring stringent handling of sodium hydride, is often preferred for its scalability and the straightforward removal of inorganic byproducts. The Mitsunobu reaction offers a milder alternative, avoiding strong bases, but presents challenges in purification due to stoichiometric phosphine oxide byproducts. The selection of a specific pathway should be guided by the scale of the synthesis, the available laboratory equipment (e.g., hydrogenation apparatus, glove box), and a thorough assessment of the associated safety protocols.

References

- Sodium Hydride - Standard Operating Procedure. (2012).

- Safety Data Sheet for Sodium Hydride. (2011).

- MSDS for SODIUM HYDRIDE. Alkali Metals Limited.

- Hazard Summary for Sodium Hydride. NJ.gov.

- The Safe Use of Sodium Hydride On Scale. (n.d.).

- Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides. (2011). Journal of Organic Chemistry.

- tert-Butyl 3-aminopyrrolidine-1-carboxylate synthesis. ChemicalBook.

- Nitro Reduction - Common Conditions. Organic Chemistry Portal.

- Mitsunobu Reaction. Organic Chemistry Portal. (2019).

- Mitsunobu reaction. Organic Synthesis.

- Boc-Protected Amino Groups. Organic Chemistry Portal.

- Mitsunobu reaction. Wikipedia.

- Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst. (2021). Organic Letters.

- Reduction of nitro compounds. Wikipedia.

- Nitrile Reduction in the Presence of Boc-Protected Amino Groups by Catalytic Hydrogenation over Palladium-Activated Raney-Nickel. (2001). ResearchGate.

- Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (n.d.). National Institutes of Health.

- Mitsunobu and Related Reactions: Advances and Applications. (n.d.). Chemical Reviews.

- Boc Protecting Group for Amines. Chemistry Steps.

Sources

- 1. Boc-Protected Amino Groups [organic-chemistry.org]

- 2. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 3. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 4. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. dept.harpercollege.edu [dept.harpercollege.edu]

- 9. nj.gov [nj.gov]

- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 11. alkalimetals.com [alkalimetals.com]

A Technical Guide to the Physicochemical Properties of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a bifunctional organic molecule increasingly recognized for its utility as a versatile building block in medicinal chemistry and pharmaceutical development.[1] Its structure, incorporating a Boc-protected pyrrolidine, a flexible ether linkage, and a reactive primary aromatic amine, makes it a valuable intermediate in the synthesis of complex bioactive molecules, particularly those targeting neurological disorders.[1]

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound. The information herein is curated to support researchers in developing analytical methods, designing synthetic routes, and understanding the molecule's behavior in various chemical and biological environments. We will delve into its chemical identity, key physical constants, and the analytical methodologies required for its characterization, providing both established data and the rationale behind the experimental techniques.

Chemical Identity and Structure

A precise understanding of a molecule's identity is the foundation of all subsequent research. This section outlines the fundamental identifiers for this compound.

The structure features a pyrrolidine ring protected at the nitrogen atom by a tert-butoxycarbonyl (Boc) group. This protecting group is crucial for synthetic applications, as it deactivates the secondary amine, allowing for selective reactions at other sites. The pyrrolidine is linked via an ether at its 3-position to a para-substituted aniline ring, which provides a key reactive handle for further chemical modification.

| Identifier | Value | Source |

| IUPAC Name | This compound | [2][3] |

| CAS Number | 862874-75-7 | [2][3] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [2][3] |

| Molecular Weight | 278.35 g/mol | [1][2][3] |

| InChI Key | RYWQNZFJMSYAED-UHFFFAOYSA-N | [2][3] |

Synonyms: This compound is also known by several synonyms, including 3-(4-Amino-phenoxy)-pyrrolidine-1-carboxylic acid tert-butyl ester and 1-Boc-3-(4-aminophenoxy)pyrrolidine.[2][3]

Core Physicochemical Properties

The physicochemical properties of a compound dictate its behavior in both chemical reactions and biological systems. These parameters are critical for drug design, formulation development, and analytical science.

| Property | Value | Comments and Significance |

| Appearance | White to pale yellow solid | [1] The color can be indicative of purity; darker shades may suggest the presence of oxidized impurities. |

| Purity | Typically ≥97% (by HPLC) | [1][3] High purity is essential for use in synthesis and biological assays to ensure reproducible results. |

| Solubility | Data not widely published. | Expected to be soluble in organic solvents like methanol, ethanol, DMSO, and chlorinated solvents. Solubility in aqueous media is expected to be pH-dependent due to the basic aniline moiety. |

| Storage Conditions | Store at 0-8 °C | [1] Refrigerated storage is recommended to minimize degradation, likely due to the potential for oxidation of the aniline group. |

2.1. Lipophilicity (LogP)

2.2. Acidity and Basicity (pKa)

The compound possesses two key ionizable groups:

-

The Aromatic Amine (-NH₂): The primary aniline group is basic. The typical pKa of aniline is ~4.6. The ether linkage at the para position is an electron-donating group, which is expected to slightly increase the pKa of this amine, making it a stronger base than aniline itself.

-

The Carbamate Group: The Boc-protected amine is essentially neutral and does not contribute significantly to the acid-base properties under typical physiological conditions.

The basicity of the aniline nitrogen is a key consideration for purification (e.g., via acid-base extraction), formulation (salt formation), and biological interaction, as the charge state of the molecule will change significantly around pH 4-5.

Analytical Characterization Workflow

Ensuring the identity and purity of this compound is paramount. A multi-technique approach is required for full characterization.

Caption: Workflow for analytical characterization.

3.1. High-Performance Liquid Chromatography (HPLC)

Principle: HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase (RP-HPLC) method is most appropriate, where the compound is separated on a nonpolar stationary phase with a polar mobile phase.

Experimental Protocol (Exemplary):

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 phase provides sufficient hydrophobicity to retain the molecule.

-

Mobile Phase A: 0.1% Formic Acid in Water. The acid modifier improves peak shape by ensuring the aniline amine is protonated.

-

Mobile Phase B: Acetonitrile or Methanol.

-

Gradient: Start with a high concentration of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B over 10-15 minutes. This gradient is necessary to elute the moderately lipophilic compound from the column.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the aromatic ring absorbs strongly (e.g., 254 nm or 280 nm).

-

Sample Preparation: Dissolve a known quantity of the compound in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) to a concentration of ~1 mg/mL.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are essential for confirming its identity. While a specific spectrum for this exact molecule is not publicly available in the search results, data from analogous structures can be used to predict the expected chemical shifts.[5][6][7]

Expected ¹H NMR Features (in CDCl₃):

-

Aromatic Protons (δ 6.5-7.5 ppm): Two sets of doublets corresponding to the AA'BB' system of the para-substituted benzene ring.

-

Pyrrolidine Protons (δ 3.0-4.5 ppm): A series of complex multiplets corresponding to the protons on the pyrrolidine ring. The proton at the C-O ether linkage (position 3) will be shifted further downfield.

-

Boc Group Protons (δ ~1.46 ppm): A characteristic sharp singlet integrating to 9 protons.[7]

-

Amine Protons (-NH₂): A broad singlet, typically around δ 3.5-4.5 ppm, whose position can vary with concentration and solvent.

3.3. Mass Spectrometry (MS)

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ionized molecules, providing an exact molecular weight. This technique is highly sensitive and is used to confirm the molecular formula.

Expected Results:

-

Method: Electrospray Ionization (ESI) in positive mode is ideal, as the basic aniline nitrogen can be readily protonated.

-

Expected Ion: The primary ion observed would be the protonated molecule [M+H]⁺.

-

Calculated m/z for [C₁₅H₂₂N₂O₃ + H]⁺: 279.17.

-

For comparison, a related compound, tert-butyl 3-aminopyrrolidine-1-carboxylate, shows a clear [M+H]⁺ ion at m/z 187 in mass spectrometry analysis.[7]

-

Stability and Handling

Proper storage and handling are critical to maintaining the integrity of the compound.

-

Storage: As recommended, store in a refrigerator (0-8 °C) and in a tightly sealed container to protect from air and moisture.[1]

-

Chemical Stability: The primary point of instability is the aniline moiety, which is susceptible to air oxidation, often leading to discoloration. The Boc-protecting group is stable under basic and mild acidic conditions but can be cleaved with strong acids (e.g., trifluoroacetic acid, HCl).

-

Safety: While specific GHS data for this compound is not listed, related aminopyrrolidine structures are classified as causing skin and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times.

Caption: Relationship between pH and the compound's ionization state.

Conclusion

This compound is a well-defined chemical entity with properties that make it a valuable tool for synthetic and medicinal chemists. Its moderate lipophilicity, key ionization site at the aniline amine, and established analytical profile allow for its confident application in research and development. By understanding and applying the principles and protocols outlined in this guide, researchers can effectively utilize this building block to advance their scientific objectives.

References

-

PubChem. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

PubChem. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

Spirocyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived[8][8]-Spirodiamines. Source Not Specified.

-

Chem-Impex. Ester tert-butylique de l'acide 3-(4-aminophénoxy)pyrrolidine-1-carbox. Available from: [Link]

-

MDPI. 3,4-Unsubstituted 2-tert-Butyl-pyrrolidine-1-oxyls with Hydrophilic Functional Groups in the Side Chains. Available from: [Link]

-

PubChem. tert-Butyl 3-(aminomethyl)pyrrolidine-1-carboxylate. National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [cymitquimica.com]

- 3. This compound [cymitquimica.com]

- 4. (S)-tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate | C16H24N2O2 | CID 40427559 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tert-butyl (3R,4R)-3-aMino-4-Methylpyrrolidine-1-carboxylate(1207852-59-2) 1H NMR spectrum [chemicalbook.com]

- 6. arrow.tudublin.ie [arrow.tudublin.ie]

- 7. tert-Butyl 3-aminopyrrolidine-1-carboxylate | 186550-13-0 [chemicalbook.com]

- 8. tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate | C9H18N2O2 | CID 854071 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: A Privileged Scaffold in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyrrolidine Moiety

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones of successful therapeutic agents. These "privileged structures" possess the inherent ability to bind to multiple biological targets with high affinity, making them invaluable starting points for drug design. The five-membered saturated nitrogen heterocycle, pyrrolidine, is a quintessential example of such a scaffold. Its non-planar, sp³-hybridized nature allows for a three-dimensional exploration of pharmacophore space, a critical factor in achieving target specificity and desired ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1] The pyrrolidine ring is a prevalent feature in numerous natural alkaloids and is found in dozens of drugs approved by the U.S. Food and Drug Administration (FDA), highlighting its significance in pharmaceutical sciences.[1][2]

This technical guide focuses on a key derivative of this important scaffold: tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate . This compound serves as a versatile building block, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique structure, combining the pyrrolidine core with a reactive aminophenoxy group and a protective tert-butyloxycarbonyl (Boc) group, makes it a strategic intermediate for constructing complex bioactive molecules.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses and for ensuring the purity and quality of the final active pharmaceutical ingredient (API).

| Property | Value | Source(s) |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [3] |

| Molecular Weight | 278.35 g/mol | [3] |

| CAS Number | 862874-75-7 | [3] |

| Appearance | Typically a solid powder | N/A |

| Purity | ≥97% (typical commercial grade) | [3] |

| Synonyms | 1-Boc-3-(4-aminophenoxy)pyrrolidine, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | [3] |

| InChI Key | RYWQNZFJMSYAED-UHFFFAOYSA-N | [3] |

Core Application: Intermediate in the Synthesis of Kinase Inhibitors

The primary utility of this compound lies in its role as a critical intermediate in the synthesis of kinase inhibitors. Kinases are a large family of enzymes that play a central role in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer and autoimmune disorders, making them a major class of therapeutic targets.

This pyrrolidine derivative is particularly relevant to the development of inhibitors for Bruton's Tyrosine Kinase (BTK) . BTK is a non-receptor tyrosine kinase essential for the B-cell receptor (BCR) signaling pathway, which governs B-cell proliferation, differentiation, and survival.[4][5] Inappropriate activation of BTK is implicated in the pathogenesis of B-cell malignancies and autoimmune diseases like rheumatoid arthritis.[1][4][5][6] Consequently, BTK inhibitors have emerged as a vital therapeutic class.

The structure of this compound provides a scaffold upon which the rest of the inhibitor molecule can be built. The aniline (-NH₂) group offers a reactive handle for coupling with other molecular fragments, such as a pyrimidine or purine core, which often forms interactions with the hinge region of the kinase's ATP-binding site.

Workflow for BTK Inhibitor Synthesis

The following diagram illustrates a generalized workflow for the incorporation of the pyrrolidine intermediate into a final BTK inhibitor.

Caption: Generalized synthetic workflow for a BTK inhibitor.

Experimental Protocol: Synthesis of this compound

The synthesis of this intermediate is a critical step that requires precise control over reaction conditions to ensure high yield and purity. While multiple synthetic routes are possible, a common and effective strategy involves the nucleophilic aromatic substitution (SₙAr) or Mitsunobu reaction, starting from a protected 3-hydroxypyrrolidine. The following protocol is a representative example based on established chemical principles.

Objective: To synthesize this compound from (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate and 4-nitrophenol, followed by reduction.

Pillar of Trustworthiness: This multi-step synthesis includes purification and analytical checkpoints to validate the identity and purity of the intermediates and the final product, ensuring a self-validating workflow.

Step 1: Synthesis of (R)-tert-butyl 3-(4-nitrophenoxy)pyrrolidine-1-carboxylate (via Mitsunobu Reaction)

-

Rationale: The Mitsunobu reaction is a reliable method for inverting the stereochemistry at a secondary alcohol center while forming a C-O bond, which is often a desired stereochemical outcome in drug synthesis.

-

To a stirred solution of (R)-tert-butyl 3-hydroxypyrrolidine-1-carboxylate (1.0 eq.), 4-nitrophenol (1.1 eq.), and triphenylphosphine (PPh₃, 1.2 eq.) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert nitrogen atmosphere, add diisopropyl azodicarboxylate (DIAD, 1.2 eq.) dropwise.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the desired product.

Step 2: Reduction of the Nitro Group to an Amine

-

Rationale: The nitro group is a robust electron-withdrawing group that facilitates the initial SₙAr or Mitsunobu reaction. It is then readily reduced to the primary amine, which serves as the key functional handle for subsequent coupling reactions in the synthesis of the final drug molecule.

-

Dissolve the product from Step 1 (1.0 eq.) in ethanol or methanol.

-

Add a catalytic amount of palladium on carbon (10% Pd/C).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) at room temperature for 4-8 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to yield This compound . The product can be further purified by recrystallization or column chromatography if necessary.

The Role of BTK in B-Cell Signaling

To appreciate the significance of inhibitors derived from this intermediate, it is crucial to understand the biological pathway they target. The B-cell receptor (BCR) signaling cascade is central to the adaptive immune response.

Caption: Simplified BTK signaling pathway in B-cells.

Upon antigen binding, the BCR activates kinases like Lyn and Syk, which in turn phosphorylate and activate BTK.[4] Activated BTK then phosphorylates phospholipase C gamma 2 (PLCγ2), triggering a downstream cascade that leads to the activation of transcription factors such as NF-κB.[4] This ultimately results in B-cell proliferation, survival, and differentiation. BTK inhibitors covalently or non-covalently bind to the kinase, blocking this signaling cascade and thereby preventing the aberrant B-cell activity seen in malignancies and autoimmune diseases.

Conclusion

This compound is more than just a chemical reagent; it is an enabling tool in the field of drug discovery. Its structure is a testament to the principles of medicinal chemistry, where a privileged scaffold is functionalized to create a versatile building block for targeted therapies. As research into kinase inhibitors and other targeted agents continues to expand, the demand for well-characterized, high-purity intermediates like this pyrrolidine derivative will undoubtedly grow, solidifying its role in the development of next-generation medicines.

References

-

M. S. Christodoulou, S. G. Agalave, and D. J. D. S. M. C. T. Ravelli, "Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds," Molecules, vol. 26, no. 16, p. 4885, Aug. 2021. [Online]. Available: [Link]

-

A. S. Kucherenko, A. V. Gerasimov, N. A. A. D. O. S. Zefirov, and A. B. K. T. A. V. M. D. L. V. Alabugin, "Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors," Molecules, vol. 27, no. 21, p. 7201, Oct. 2022. [Online]. Available: [Link]

-

BioPharma PEG, "Emerging pharmaceutical uses of piperidine, pyrrolidine, and derivatives," BioPharma PEG, Jul. 26, 2024. [Online]. Available: [Link]

-

A. A. Bhat, N. Tandon, and S. D. S. A. A. C. C. M. D. D. Murty, "Pyrrolidine Derivatives as Anti‐diabetic Agents: Current Status and Future Prospects," ChemistrySelect, vol. 7, no. 4, Jan. 2022. [Online]. Available: [Link]

-

A. A. F. G. A. L. B. M. A. A. B. H. M. A. B. D. D. B. S. D. C. A. C. C. C. M. C. C. S. C. C. A. F. F. F. G. G. J. G. G. H. H. J. H. H. H. H. J. J. J. K. K. L. L. L. L. L. M. M. M. M. M. M. M. M. M. M. M. P. P. P. P. P. P. P. P. Q. R. R. S. S. S. S. S. S. S. S. S. T. T. T. V. V. W. W. W. W. W. W. W. X. X. Y. Y. Y. Y. Y. Z. Z. Z. Z. Z. Z. Zhang, "Discovery of Potent and Selective Tricyclic Inhibitors of Bruton's Tyrosine Kinase with Improved Druglike Properties," ACS Medicinal Chemistry Letters, vol. 8, no. 6, pp. 646-651, May 2017. [Online]. Available: [Link]

-

M. S. Tichenor et al., "Discovery of a Potent and Selective Covalent Inhibitor of Bruton's Tyrosine Kinase with Oral Anti-Inflammatory Activity," Journal of Medicinal Chemistry, vol. 60, no. 23, pp. 9647–9660, Dec. 2017. [Online]. Available: [Link]

-

Y. Li et al., "Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor," Frontiers in Pharmacology, vol. 14, p. 1162216, Mar. 2023. [Online]. Available: [Link]

-

Y. Li et al., "Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor," Frontiers in Pharmacology, vol. 14, Mar. 2023. [Online]. Available: [Link]

-

Z. Xing et al., "A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications," Molecules, vol. 28, no. 24, p. 8091, Dec. 2023. [Online]. Available: [Link]

-

C. Liu et al., "Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold," Molecules, vol. 22, no. 9, p. 1439, Sep. 2017. [Online]. Available: [Link]

Sources

- 1. Design, synthesis and evaluation of a series of potential prodrugs of a Bruton's tyrosine kinase (BTK) inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 3-(4-Amino-Phenoxy)-Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester [myskinrecipes.com]

- 3. EP2358670B1 - A process for the preparation of tert-butyl (R)-3-vinylpyrrolidine-1-carboxylate and intermediates therefor - Google Patents [patents.google.com]

- 4. WO2022251404A1 - Synthesis of btk inhibitor and intermediates thereof - Google Patents [patents.google.com]

- 5. A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications [mdpi.com]

- 6. echemhub.com [echemhub.com]

A Technical Guide to the Solubility of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Solubility

Tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a key building block in modern medicinal chemistry and drug development. Its unique structure, featuring a Boc-protected pyrrolidine ring linked to an aminophenoxy moiety, makes it a valuable intermediate for synthesizing a range of pharmacologically active compounds. The success of any synthesis, purification, or formulation process involving this compound hinges on a thorough understanding of its solubility.

This guide provides a comprehensive overview of the solubility characteristics of this compound. It moves beyond simple data presentation to explain the underlying physicochemical principles that govern its behavior in various organic solvents. For drug development professionals, predictable solubility is paramount for reaction kinetics, choosing appropriate chromatography conditions, and developing stable formulations. This document is designed to empower researchers to make informed, efficient decisions when selecting solvents for their specific applications.

Physicochemical Properties and Solubility Predictions

The solubility of a compound is dictated by its molecular structure. The principle of "like dissolves like" is a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another[1][2]. The structure of this compound presents several key features that influence its solubility profile:

-

Aromatic Amine Group (-NH2): The primary amine on the phenyl ring is a polar, protic group capable of acting as a hydrogen bond donor. This feature suggests potential solubility in protic solvents (like alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors (like DMSO or DMF).

-

Ether Linkage (-O-): The ether group is polar and can act as a hydrogen bond acceptor, further contributing to its affinity for polar solvents.

-

Boc-Protected Pyrrolidine: The tert-butoxycarbonyl (Boc) group is large, nonpolar, and lipophilic. This bulky, greasy moiety significantly increases the molecule's affinity for nonpolar or moderately polar solvents.

-

Pyrrolidine Ring: The saturated heterocyclic ring itself has a degree of polarity but is primarily a nonpolar scaffold.

Structural Analysis: The molecule possesses a molecular formula of C15H22N2O3 and a molecular weight of approximately 278.35 g/mol [3][4]. The presence of both polar functional groups (amine, ether, carbamate) and a significant nonpolar component (Boc group, phenyl ring) suggests that this compound will exhibit a nuanced solubility profile, likely favoring solvents of intermediate polarity or polar aprotic solvents. It is unlikely to be highly soluble in purely nonpolar aliphatic solvents (e.g., hexane) or highly polar protic solvents like water without pH modification. The primary amine group (pKa of aniline is ~4.6) means its solubility in aqueous media would dramatically increase under acidic conditions due to the formation of a polar ammonium salt.

Solubility Profile in Common Organic Solvents

Quantitative solubility data for this specific, non-commodity chemical is not widely published. Therefore, the following table provides a predicted solubility profile based on its structural characteristics and empirical data from analogous compounds. This data should be used as a guideline and validated experimentally for precise applications.

| Solvent | Solvent Class | Predicted Solubility | Rationale & Expected Behavior |

| Dichloromethane (DCM) | Halogenated | High | Excellent balance of polarity to dissolve both the polar and nonpolar regions of the molecule. |

| Chloroform | Halogenated | High | Similar to DCM, effective at solvating a wide range of organic compounds. |

| Methanol (MeOH) | Polar Protic | Moderate to High | The alcohol can hydrogen bond with the amine, ether, and carbamate groups. |

| Ethanol (EtOH) | Polar Protic | Moderate | Slightly less polar than methanol, but still a good solvent choice. |

| Isopropanol (IPA) | Polar Protic | Moderate | Lower polarity than ethanol may slightly reduce solubility. |

| Tetrahydrofuran (THF) | Polar Aprotic | High | The ether solvent is adept at dissolving compounds with both polar and nonpolar character. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | Moderate to High | A common solvent for reactions and chromatography; its polarity is well-suited for this molecule. |

| Acetone | Polar Aprotic | Moderate | Good general-purpose solvent, should readily dissolve the compound. |

| Acetonitrile (ACN) | Polar Aprotic | Moderate | Its polarity and aprotic nature make it a suitable solvent. |

| Dimethylformamide (DMF) | Polar Aprotic | High | A powerful polar aprotic solvent capable of strong dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | One of the most powerful aprotic solvents, expected to fully dissolve the compound. |

| Toluene | Nonpolar Aromatic | Low to Moderate | The aromatic ring may provide some solubility, but the polar groups will limit it. |

| Hexane / Heptane | Nonpolar Aliphatic | Very Low / Insoluble | These solvents lack the polarity needed to effectively solvate the amine and carbamate groups. |

Experimental Protocol for Solubility Determination

To establish precise, quantitative solubility data, a standardized experimental method is essential. The isothermal shake-flask method is a reliable and widely recognized technique for determining equilibrium solubility[5][6].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a controlled temperature (e.g., 25 °C).

Materials and Reagents:

-

This compound (purity >97%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Scintillation vials or glass test tubes with screw caps

-

Volumetric flasks and pipettes

-

Analytical balance

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

HPLC or UPLC system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of the solid compound to a vial. The key is to ensure undissolved solid remains at equilibrium, indicating saturation[6].

-

Add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant speed (e.g., 150 rpm) and temperature (e.g., 25 °C ± 0.5 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typical, but this should be confirmed by taking measurements at different time points (e.g., 24h, 48h, 72h) until the concentration plateaus[6].

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, stop the shaker and allow the vials to stand undisturbed for at least 1-2 hours to allow the excess solid to settle.

-

Carefully withdraw a small aliquot of the supernatant using a pipette or syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis and Quantification:

-

Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV.

-

Calculate the concentration of the saturated solution using the calibration curve.

-

-

Data Reporting:

-

Express the solubility in standard units, such as mg/mL or g/L, and report the temperature at which the measurement was made.

-

Workflow for Experimental Solubility Determination

Caption: Workflow for the Isothermal Shake-Flask Method.

Discussion and Practical Implications

The dual nature of the molecule—possessing both polar, hydrogen-bonding groups and a bulky, nonpolar Boc group—is the key to its solubility behavior.

-

For Chemical Synthesis: Solvents like Dichloromethane (DCM) and Tetrahydrofuran (THF) are excellent choices for running reactions. They provide high solubility, ensuring a homogeneous reaction mixture, and are relatively unreactive and easy to remove post-reaction. For reactions involving basic or nucleophilic reagents, aprotic solvents like THF, DMF, or Ethyl Acetate would be preferred over protic solvents like methanol which could interfere.

-

For Purification: The moderate solubility in solvents like ethanol, isopropanol, and ethyl acetate, combined with very low solubility in nonpolar solvents like hexane, is highly advantageous for purification by recrystallization or chromatography. For example, a common technique would be to dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate) and then add a non-solvent (e.g., hexane) as an anti-solvent to induce crystallization of the pure compound. For column chromatography, a gradient system of hexane/ethyl acetate would likely provide excellent separation.

-

For Formulation and Drug Delivery: For early-stage in-vitro studies, DMSO is a common choice due to its ability to dissolve a wide range of compounds at high concentrations[2]. However, for in-vivo studies, formulators would seek solvents or co-solvent systems that are biocompatible. The moderate solubility in ethanol suggests that aqueous/ethanolic mixtures could be a viable starting point for formulation development.

Solvent Selection Decision Tree

Caption: Decision tree for solvent selection based on application.

Conclusion

This compound is a molecule of moderate polarity, exhibiting broad solubility in many common polar aprotic and halogenated organic solvents. Its solubility is lowest in highly nonpolar aliphatic solvents. This versatile solubility profile makes it amenable to a wide range of synthetic and purification techniques. While theoretical predictions provide a strong starting point, it is imperative for researchers to perform experimental validation, using standardized methods like the shake-flask protocol, to determine precise solubility values for critical applications. This empirical data is the cornerstone of robust, reproducible, and scalable chemical processes in drug discovery and development.

References

-

ResearchGate. (n.d.). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]

-

OECD. (2006). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties, Test No. 123: Partition Coefficient (1-Octanol/Water): Slow-Stirring Method. Retrieved from [Link]

-

University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved from [Link]

-

EUR-Lex. (n.d.). A.8. PARTITION COEFFICIENT. Retrieved from [Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

KREATiS. (n.d.). High-accuracy water solubility determination using logK. Retrieved from [Link]

-

University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? Retrieved from [Link]

-

SciELO. (2018). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guideline. Retrieved from [Link]

-

OECD. (1995). Test No. 105: Water Solubility. Retrieved from [Link]

-

PubChem. (n.d.). tert-butyl (3S)-3-aminopyrrolidine-1-carboxylate. Retrieved from [Link]

Sources

The Analytical Fingerprint of a Key Pharmaceutical Building Block: A Technical Guide to tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Introduction

In the landscape of modern drug discovery and development, the strategic use of specialized molecular scaffolds is paramount to the efficient synthesis of novel therapeutic agents. Among these, tert-butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate stands out as a versatile building block, particularly in the fields of neuropharmacology and medicinal chemistry. Its unique structure, featuring a Boc-protected pyrrolidine ring linked to an aminophenoxy moiety, offers medicinal chemists a valuable handle for introducing complex functionalities and optimizing the pharmacokinetic profiles of drug candidates.

This in-depth technical guide provides a comprehensive overview of the essential spectral data required for the unambiguous identification and quality assessment of this compound. As a Senior Application Scientist, the imperative is not merely to present data, but to elucidate the rationale behind the analytical techniques and the interpretation of their results. This guide is intended for researchers, scientists, and drug development professionals who rely on precise analytical characterization to ensure the integrity of their synthetic intermediates and final compounds.

Chemical Structure and Physicochemical Properties

A thorough understanding of a molecule's spectral characteristics begins with a clear depiction of its structure and fundamental properties.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | - |

| Synonyms | 1-Boc-3-(4-aminophenoxy)pyrrolidine, 3-(4-Aminophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | [1][2] |

| CAS Number | 862874-75-7 | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | [2] |

| Appearance | White to pale yellow solid | - |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within a molecule.

While specific experimental spectra for this compound are not widely available in public databases, this section will detail the expected spectral features based on the known chemical structure and data from closely related analogs. This predictive analysis serves as a robust guide for researchers acquiring and interpreting their own data.

¹H NMR Spectral Data (Predicted)

The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to neighboring protons.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.7-6.6 | d | 2H | Ar-H (ortho to -O) | Aromatic protons ortho to the electron-donating oxygen will be shielded and appear upfield. |

| ~6.6-6.5 | d | 2H | Ar-H (ortho to -NH₂) | Aromatic protons ortho to the strongly electron-donating amino group will be significantly shielded. |

| ~4.8-4.6 | m | 1H | O-CH (pyrrolidine) | The proton on the carbon bearing the phenoxy group will be deshielded by the electronegative oxygen. |

| ~3.7-3.4 | m | 4H | N-CH₂ (pyrrolidine) | Protons on the carbons adjacent to the nitrogen of the pyrrolidine ring. |

| ~3.5 (broad s) | s | 2H | NH₂ | The chemical shift of amine protons can vary and they often appear as a broad singlet. |

| ~2.2-2.0 | m | 2H | CH₂ (pyrrolidine) | The remaining methylene protons on the pyrrolidine ring. |

| 1.46 | s | 9H | C(CH₃ )₃ (Boc) | The nine equivalent protons of the tert-butyl group will appear as a sharp singlet. |

Experimental Protocol: ¹H NMR Spectroscopy

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃ or Dimethyl sulfoxide-d₆). Ensure complete dissolution.

-

Transfer: Using a clean Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Place the NMR tube in a spectrometer with a field strength of 400 MHz or higher.

-

Acquisition: Acquire a standard one-dimensional proton spectrum. The number of scans will depend on the sample concentration, but 16 or 32 scans are typically sufficient.

-

Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and integrating the signals. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Spectral Data (Predicted)

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environments.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~154 | C =O (Boc) | The carbonyl carbon of the carbamate group is deshielded. |

| ~149 | Ar-C -O | The aromatic carbon directly attached to the ether oxygen. |

| ~141 | Ar-C -NH₂ | The aromatic carbon bearing the amino group. |

| ~116 | Ar-C H | Aromatic methine carbons. |

| ~115 | Ar-C H | Aromatic methine carbons. |

| ~80 | C (CH₃)₃ (Boc) | The quaternary carbon of the tert-butyl group. |

| ~75 | O-C H (pyrrolidine) | The carbon of the pyrrolidine ring attached to the phenoxy oxygen. |

| ~51 | N-C H₂ (pyrrolidine) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~44 | N-C H₂ (pyrrolidine) | Carbons adjacent to the nitrogen in the pyrrolidine ring. |

| ~32 | C H₂ (pyrrolidine) | The remaining methylene carbon of the pyrrolidine ring. |

| ~28 | C(C H₃)₃ (Boc) | The methyl carbons of the tert-butyl group. |

Mass Spectrometry (MS): Confirming Molecular Weight and Integrity

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation analysis.

MS Data and Interpretation

For this compound, electrospray ionization (ESI) in positive ion mode is the preferred method, as the basic nitrogen atoms are readily protonated.

Table 4: Expected Mass Spectrometry Data for this compound

| m/z (amu) | Ion | Rationale |

| 279.17 | [M+H]⁺ | The protonated molecular ion, confirming the molecular weight of the compound. |

| 223.11 | [M - C₄H₈ + H]⁺ or [M - C₄H₉O₂ + H]⁺ | Loss of isobutylene from the Boc group or loss of the entire Boc group. |

| 183.10 | [M - C₅H₉O₂ + H]⁺ | Fragmentation involving the loss of the Boc group. |

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump or through a liquid chromatography (LC) system.

-

Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).

Integrated Spectral Analysis Workflow

The confirmation of the structure of this compound is not reliant on a single piece of data, but rather on the convergence of evidence from multiple analytical techniques. The following diagram illustrates the logical workflow for this integrated analysis.

Conclusion

The structural integrity and purity of synthetic intermediates are non-negotiable in the rigorous environment of pharmaceutical research and development. This technical guide has provided a detailed framework for the spectral analysis of this compound, a key building block in medicinal chemistry. By combining the predictive power of NMR spectroscopy with the definitive molecular weight information from mass spectrometry, researchers can confidently verify the identity and quality of this important compound, thereby ensuring the reliability and reproducibility of their synthetic endeavors. The provided protocols offer a standardized approach to data acquisition, promoting consistency and accuracy in the laboratory.

References

Navigating the Procurement of a Key Building Block: A Technical Guide to tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

Introduction

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a versatile bifunctional molecule increasingly utilized as a key building block in contemporary drug discovery and development. Its unique structure, featuring a Boc-protected pyrrolidine ring linked to an aniline moiety via an ether bond, offers medicinal chemists a valuable scaffold for introducing specific pharmacophoric elements. This guide provides a comprehensive overview of the commercial landscape for this compound, offering insights into sourcing, quality assessment, and strategic considerations for researchers, scientists, and procurement specialists in the pharmaceutical and biotechnology sectors.

Chemical Identity and Properties

A foundational understanding of the molecule's properties is critical for its effective sourcing and application.

-

Chemical Name: this compound

-

Synonyms: 1-Boc-3-(4-aminophenoxy)pyrrolidine

-

CAS Number: 1021793-78-7

-

Molecular Formula: C₁₅H₂₂N₂O₃

-

Molecular Weight: 278.35 g/mol

Table 1: Physicochemical Properties

| Property | Value | Source |

| Appearance | Off-white to light yellow powder | Varies by supplier |

| Solubility | Soluble in methanol, ethanol, dichloromethane | General chemical knowledge |

| Melting Point | 115-125 °C | Supplier dependent |

| Purity | Typically >95% (HPLC) | Supplier dependent |

The Synthetic Landscape: Understanding a Product's Genesis

While end-users are primarily concerned with the final product, an appreciation for its synthesis is crucial for anticipating potential impurities and batch-to-batch variability. The most common synthetic route involves a nucleophilic aromatic substitution (SNAr) reaction or a Buchwald-Hartwig amination.

A prevalent synthetic approach involves the reaction of a protected 3-hydroxypyrrolidine with 4-fluoronitrobenzene, followed by the reduction of the nitro group.

Navigating the Unknown: A Technical Guide to the Safe Handling of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate

For Research, Scientific, and Drug Development Professionals

Section 1: Compound Profile and Inferred Hazard Assessment

tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate is a bifunctional molecule incorporating a Boc-protected pyrrolidine ring linked to an aminophenoxy group via an ether bond. This structure is common in medicinal chemistry as a building block.

| Identifier | Value | Source |

| IUPAC Name | This compound | CymitQuimica |

| CAS Number | 862874-75-7 | [3][4][5] |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [3] |

| Molecular Weight | 278.35 g/mol | [3] |

Hazard Identification by Structural Analogy

Due to the absence of specific data, the hazard profile is inferred from related molecules:

-

Boc-Pyrrolidine Moiety: Safety data for compounds like (S)-3-(Boc-amino)pyrrolidine and 1-Boc-3-pyrrolidinone consistently indicate risks of skin irritation (H315) , serious eye irritation/damage (H319/H318) , and potential respiratory tract irritation (H335) .[6][7][8]

-

Aminophenoxy Moiety: The parent compound, 4-aminophenol, is classified as harmful if swallowed (H302) , harmful if inhaled (H332) , and is suspected of causing genetic defects (H341) .[9] Aromatic amines, in general, are a well-documented class of potential skin sensitizers and may carry other systemic risks.[10]

Based on this analysis, a presumptive GHS classification is assigned:

| Hazard Class | GHS Code | Presumptive Hazard Statement | Justification (Based on Analogy) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | Based on 4-aminophenol and other aromatic amines.[9][10] |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | Common hazard for Boc-pyrrolidine derivatives.[6][8] |

| Serious Eye Damage/Irritation | H318/H319 | Causes serious eye damage/irritation | High prevalence in Boc-pyrrolidine analogues.[6][7] |

| Germ Cell Mutagenicity | H341 | Suspected of causing genetic defects | Hazard associated with 4-aminophenol.[9] |

| Specific Target Organ Toxicity | H335 | May cause respiratory irritation | Inferred from pyrrolidine derivatives.[8] |

Presumed GHS Pictograms:

Section 2: Mandatory Exposure Controls

The primary safety principle is the minimization of exposure through all potential routes: inhalation, skin/eye contact, and ingestion.[2]

Engineering Controls

-

Primary Containment: All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to control airborne particulates and vapors.[1]

-

Ventilation: The laboratory must be equipped with general ventilation that ensures negative pressure relative to adjacent non-laboratory areas.

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling this compound is non-negotiable. The causality is clear: to create a barrier between the researcher and the potentially hazardous, uncharacterized chemical.

-

Eye/Face Protection: ANSI Z87.1-compliant safety goggles are mandatory to protect against splashes.[1][6] A face shield should be worn over goggles when handling larger quantities (>5 g) or during procedures with a high splash risk.

-

Hand Protection: Chemically resistant nitrile gloves (minimum thickness 0.11 mm) are required. Given the aromatic amine component, skin absorption is a credible risk. Gloves must be inspected before use and disposed of after handling the material or upon any sign of contamination.[11]

-

Body Protection: A flame-retardant lab coat must be worn and kept fully fastened. Ensure sleeves are of adequate length to protect the wrists.

-

Respiratory Protection: Not typically required if work is performed within a properly functioning fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with organic vapor/particulate cartridges is necessary.[11]

Section 3: Standard Operating Procedures (SOPs)

Adherence to methodical, validated protocols is essential for safety.

Weighing and Handling Workflow

The following workflow is designed to minimize aerosolization and cross-contamination.

Caption: Workflow for weighing this compound.

Storage Requirements

-

Container: Keep in the original, tightly sealed container.[12]

-

Environment: Store in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[10] Many suppliers recommend refrigerated storage (2-8°C).

-

Labeling: The container must be clearly labeled with the chemical name, CAS number, and appropriate hazard warnings ("Presumed Hazardous," "Irritant," "Handle with Caution").[1][13]

Section 4: Emergency and Accidental Release Protocols

Rapid and correct response is critical to mitigating harm.

First Aid Measures

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7]

-

Skin Contact: Remove all contaminated clothing. Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[10]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]

Spill Response Protocol

The following decision tree outlines the appropriate response to a spill.

Caption: Decision tree for responding to a chemical spill.

Section 5: Conclusion

The handling of this compound requires the highest standards of laboratory safety. The lack of a specific SDS necessitates treating this compound as potentially hazardous, with risks inferred from its constituent chemical motifs. By implementing robust engineering controls, mandating correct PPE, and adhering to the structured protocols outlined in this guide, researchers can effectively mitigate the risks associated with this and other uncharacterized research chemicals.

References

-

Reagentia. This compound. [Link]

-

Angene International Limited. This compound. [Link]

-

Yorchem. This compound Product Page. [Link]

-

Princeton University Environmental Health & Safety. Standard Operating Procedure for Novel Chemicals with Unknown Hazards. [Link]

-

Harvard University Environmental Health and Safety. Chemicals and Hazardous Materials. [Link]

-

AA Blocks. 2-(4-Aminophenoxy)-5-aminobiphenyl Safety Data Sheet. [Link]

-

Michigan State University Environmental Health & Safety. No SDS Required. [Link]

-

Capot Chemical. 4-(4-Aminophenoxy)phthalonitrile Safety Data Sheet. [Link]

-

Safety Partners, LLC. Do you need to generate an SDS?[Link]

Sources

- 1. twu.edu [twu.edu]

- 2. Chapter 7 - Safe Chemical Use [ehs.cornell.edu]

- 3. scbt.com [scbt.com]

- 4. This compound (1 x 1 g) | Reagentia [reagentia.eu]

- 5. 862874-75-7|this compound|BLD Pharm [bldpharm.com]

- 6. fishersci.no [fishersci.no]

- 7. chemicalbook.com [chemicalbook.com]

- 8. aksci.com [aksci.com]

- 9. dcfinechemicals.com [dcfinechemicals.com]

- 10. aablocks.com [aablocks.com]

- 11. capotchem.cn [capotchem.cn]

- 12. hurawalhi.com [hurawalhi.com]

- 13. Chemicals and Hazardous Materials | Harvard Environmental Health and Safety [ehs.harvard.edu]

A Technical Guide to the Potential Biological Activities of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate: A Scaffold-Based Approach for Drug Discovery

Abstract

This technical guide provides an in-depth analysis of tert-Butyl 3-(4-aminophenoxy)pyrrolidine-1-carboxylate, a bifunctional molecule poised for significant application in modern drug discovery. While direct biological activity of this compound is not extensively documented, its true value lies in its identity as a versatile chemical building block. This document deconstructs the molecule into its core components—the Boc-protected pyrrolidine ring and the aminophenoxy moiety—to forecast its potential therapeutic applications based on established medicinal chemistry principles. We present a strategic framework for researchers, scientists, and drug development professionals to unlock the potential of this scaffold, complete with hypothetical research pathways, detailed experimental protocols for derivatization and screening, and a rationale for its application in generating novel lead compounds.

Introduction to the Core Molecule: A Structural Overview

This compound (CAS No: 862874-75-7) is a synthetic organic compound that serves primarily as an intermediate in the synthesis of more complex molecules.[1][2][3][4] Its structure is a composite of three key features that make it particularly valuable for library synthesis and lead optimization.

Chemical Properties Summary:

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |

| Molecular Weight | 278.35 g/mol | [1][2] |

| CAS Number | 862874-75-7 | [1] |

| Appearance | White to brown powder | [5] |

The molecule's utility is best understood by examining its constituent parts:

-

The Pyrrolidine Scaffold: A five-membered saturated nitrogen heterocycle. The pyrrolidine ring is a "privileged scaffold" in medicinal chemistry due to its three-dimensional structure, which allows for effective exploration of protein binding pockets.[6][7]

-

The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group on the pyrrolidine nitrogen renders it temporarily unreactive. This is crucial for regioselective synthesis, allowing chemists to perform reactions on the aniline nitrogen without affecting the pyrrolidine nitrogen. The Boc group is stable under many conditions but can be cleanly removed with acid.[8]

-

The 4-Aminophenoxy Moiety: This component provides a primary aromatic amine (aniline) that is a versatile handle for a wide range of chemical reactions, most commonly amide bond formation. This functional group is a frequent pharmacophoric element in many classes of drugs.

Caption: Key structural components of the title molecule.

The Pyrrolidine Scaffold: A Foundation for Diverse Bioactivity

The pyrrolidine ring is a cornerstone of many natural products and pharmacologically active agents.[9][10] Its non-planar, sp³-rich structure provides a three-dimensional framework that is advantageous for achieving high-affinity and selective interactions with biological targets, a desirable trait for modern drug candidates.[6][7]

A review of the literature reveals that pyrrolidine derivatives have demonstrated a vast range of biological activities, including:

-

Anticancer and Antitumoral: As components of kinase inhibitors and cytotoxic agents.[10]

-

Antidiabetic: Forming the core of Dipeptidyl Peptidase-IV (DPP-IV) inhibitors.[11]

-

Antimicrobial: Serving as a scaffold for novel antibiotics and antiviral compounds.[9]

-

CNS Agents: Used in the development of anticonvulsant and neuroprotective drugs.[6]

-

Anti-inflammatory: Acting as a core for various anti-inflammatory agents.[10]

This established history strongly suggests that derivatives of this compound are prime candidates for screening across these therapeutic areas.

Proposed Research Pathways and Hypothetical Activities

The true potential of this molecule is realized when it is used as a starting point for combinatorial chemistry and targeted synthesis. The presence of two distinct nitrogen atoms—one protected and one free—allows for a logical, stepwise derivatization strategy.

Caption: Dual pathways for synthetic library generation.

Based on this synthetic versatility, we propose the following research avenues:

-

Hypothesis 1: Kinase Inhibitors for Oncology: The 4-aminophenoxy group is a known "hinge-binding" motif in many kinase inhibitors. By acylating the primary amine with various carboxylic acids (Pathway A), a library of compounds can be generated for screening against panels of oncogenic kinases. The pyrrolidine moiety can then be used to explore solvent-exposed regions of the ATP-binding pocket to enhance potency and selectivity.

-

Hypothesis 2: DPP-IV Inhibitors for Diabetes: Many existing DPP-IV inhibitors feature a pyrrolidine core.[11] Following Pathway B, deprotection of the Boc group would yield a secondary amine on the pyrrolidine ring, which is a key pharmacophoric feature for interaction with the DPP-IV active site.

-

Hypothesis 3: Antibacterial Agents: Pyrrolidine scaffolds are found in inhibitors of bacterial enzymes like AAC(6')-Ib, which confers resistance to aminoglycoside antibiotics.[12] Libraries derived from this molecule could be screened for their ability to restore the efficacy of existing antibiotics.

Experimental Validation Workflow: From Synthesis to Screening

To translate these hypotheses into actionable research, a robust experimental plan is required. The following protocols are designed to be self-validating and serve as a starting point for lead generation.

Protocol 1: Boc Deprotection of the Pyrrolidine Nitrogen

Causality: This is the essential first step (Pathway B) to enable derivatization of the pyrrolidine nitrogen. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard, high-yield method for cleaving the Boc group without affecting other functional groups.

Methodology:

-

Dissolution: Dissolve this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 0.1 M).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Acid Addition: Add Trifluoroacetic acid (TFA, 10 eq) dropwise to the stirred solution.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS until the starting material is consumed.

-

Work-up: Concentrate the reaction mixture under reduced pressure. Re-dissolve the residue in DCM and wash with saturated sodium bicarbonate (NaHCO₃) solution to neutralize excess acid.

-

Extraction: Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate to yield the deprotected product.

-

Validation: Confirm the structure and purity of the resulting 3-(4-aminophenoxy)pyrrolidine via ¹H-NMR and LC-MS.

Protocol 2: Parallel Amide Library Synthesis

Causality: This protocol (Pathway A) leverages the reactivity of the primary aniline for rapid library generation. EDC/HOBt is a classic peptide coupling system that efficiently forms amide bonds under mild conditions with minimal side products.

Methodology:

-

Array Preparation: In a 96-well reaction block, dispense a solution of this compound (1.0 eq) in DMF.

-

Reagent Addition: To each well, add a unique carboxylic acid from a building block library (1.1 eq), followed by HOBt (1.2 eq) and EDC (1.2 eq).

-

Reaction: Seal the block and shake at room temperature for 16-24 hours.

-

Quenching & Extraction: Quench the reactions by adding water. Extract each well with ethyl acetate.

-

Purification: The products can be purified via automated parallel flash chromatography or used as crude material for initial high-throughput screening.

-

Validation: Analyze a representative selection of wells via LC-MS to confirm reaction success and estimate purity.

Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

Causality: To test the hypothesis that derivatives can function as kinase inhibitors, a universal assay that measures the activity of virtually any kinase is required. The ADP-Glo™ assay quantifies the amount of ADP produced in a kinase reaction, which is a direct measure of enzyme activity. A decrease in ADP production in the presence of a test compound indicates inhibition.

Caption: Workflow for the ADP-Glo™ kinase inhibition assay.

Methodology:

-

Plate Preparation: In a 384-well plate, add 2 µL of test compound from the synthesized library (at various concentrations). Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).

-